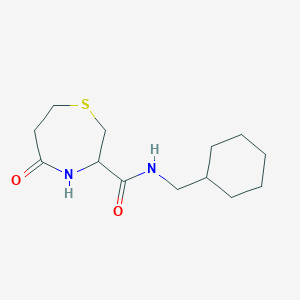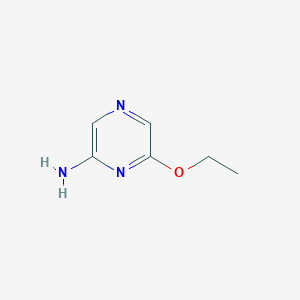![molecular formula C7H8ClNO2 B2569538 2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole CAS No. 1260666-56-5](/img/structure/B2569538.png)
2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom. It’s commonly found in many commercially available drugs .
Synthesis Analysis
Oxazoles can be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine . This reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .
Molecular Structure Analysis
The molecular structure of oxazoles is a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon in-between .
Chemical Reactions Analysis
Oxazoles can undergo various chemical reactions. For instance, they can be arylated at both C-5 and C-2 positions for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .
科学的研究の応用
Synthesis and Chemical Reactivity
2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole serves as a reactive scaffold in chemical synthesis. Its chloromethyl group can be utilized in substitution reactions to prepare various derivatives. For example, it has been used to synthesize extended oxazoles through reactions with alkylamino, alkylthio, and alkoxy groups, demonstrating its versatility in organic synthesis (Patil & Luzzio, 2016). This highlights its potential in the synthesis of complex organic molecules.
Safety and Hazards
作用機序
Target of Action
The primary targets of the compound 2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole are currently unknown. This compound belongs to the class of oxazoles, which are known to interact with a wide range of biological targets
Mode of Action
Oxazoles are generally known to interact with their targets through non-covalent interactions . The specific interactions and resulting changes caused by this compound would depend on its specific targets.
Biochemical Pathways
Oxazoles have been found to be involved in a wide range of biological activities, including antibacterial, antifungal, and anticancer activities . The specific pathways affected by this compound would depend on its targets and mode of action.
Result of Action
Given the wide range of biological activities associated with oxazoles, the effects of this compound could potentially be diverse and depend on the specific targets and pathways it affects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole. For instance, the compound’s stability under specific storage conditions suggests that temperature and atmospheric conditions could impact its efficacy
特性
IUPAC Name |
2-(chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d][1,3]oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c8-3-7-9-5-4-10-2-1-6(5)11-7/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYSQRDPKHQFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1OC(=N2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole | |
CAS RN |
1260666-56-5 |
Source


|
| Record name | 2-(chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2569458.png)
![3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2569462.png)
![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]butanamide](/img/structure/B2569463.png)


![5-[4-Chloro-1-(2,2-difluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2569467.png)
![2,6-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2569470.png)
![2-[4-(Benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline](/img/structure/B2569471.png)


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2569476.png)

